molecular formula C19H18F2N2O3 B2575064 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953985-08-5

2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2575064
CAS No.: 953985-08-5
M. Wt: 360.361
InChI Key: LQRCGCRIPVBUNX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a morpholine ring with a phenyl group, and an amide linkage. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available 2,6-difluorobenzoic acid. The key steps include:

    Formation of the Amide Linkage: The 2,6-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine to form the desired amide.

    Cyclization: The intermediate product undergoes cyclization to form the morpholine ring, which is facilitated by appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the amide linkage.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Oxidized derivatives of the morpholine ring or the amide group.

    Reduction: Reduced forms of the morpholine ring or the amide group.

    Hydrolysis: 2,6-difluorobenzoic acid and 2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine.

Scientific Research Applications

2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: A precursor in the synthesis of the compound.

    2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: Another compound with similar structural features.

    Methyl 2,6-Difluorobenzoate: A related ester derivative.

Uniqueness

2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c20-14-7-4-8-15(21)18(14)19(25)22-11-17(24)23-9-10-26-16(12-23)13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRCGCRIPVBUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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